

Preparing Flutax 1 stock solutions and working concentrations

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Compound of Interest

Compound Name: *Flutax 1*

Cat. No.: *B1256606*

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Application Notes and Protocols for Flutax 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax 1 is a fluorescent derivative of paclitaxel, a potent anti-cancer agent that targets microtubules.[1][2] As a green-fluorescent taxoid, **Flutax 1** is an invaluable tool for the direct visualization of the microtubule cytoskeleton in living cells.[3] It binds with high affinity to the taxol binding site on microtubules, effectively stabilizing them and arresting cells in the G2/M phase of the cell cycle.[4][5] This property allows for real-time imaging of microtubule dynamics and the cellular consequences of microtubule stabilization, including mitotic arrest and apoptosis.[1] These application notes provide detailed protocols for the preparation of **Flutax 1** stock solutions and working concentrations for cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Flutax 1**.

Table 1: Chemical and Physical Properties of **Flutax 1**

Property	Value	Reference
Molecular Weight	1283.3 g/mol	
Molecular Formula	C ₇₁ H ₆₆ N ₂ O ₂₁	[2]
Purity	≥95% to >98%	[2][4]
Excitation Maximum (λ _{ex})	495 nm	[3]
Emission Maximum (λ _{em})	520 nm	[3]
Appearance	Powder	[4]

Table 2: Solubility and Storage of **Flutax 1**

Solvent	Solubility	Storage Conditions
DMSO	Up to 100 mM	Stock solutions at -20°C
Ethanol	Up to 100 mM	Stock solutions at -20°C

It is recommended to prepare and use solutions on the same day. Stock solutions can be stored at -20°C for several months.[4] For optimal solubility, warming the tube at 37°C and using an ultrasonic bath may be beneficial.[4]

Experimental Protocols

Protocol 1: Preparation of Flutax 1 Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **Flutax 1** in DMSO.

Materials:

- **Flutax 1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes

- Pipettes and sterile pipette tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Determine the required mass of **Flutax 1**:
 - Using the molecular weight of **Flutax 1** (1283.3 g/mol), calculate the mass needed for your desired volume and concentration. For example, to prepare 100 µL of a 10 mM stock solution:
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.0001 \text{ L} \times 1283.3 \text{ g/mol} \times 1000 \text{ mg/g} = 1.2833 \text{ mg}$
- Weigh **Flutax 1**:
 - Carefully weigh out the calculated amount of **Flutax 1** powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
 - Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the **Flutax 1** powder.
- Dissolve the compound:
 - Vortex the tube thoroughly to dissolve the powder.
 - If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes to ensure complete dissolution.[4]
- Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Flutax 1 Working Concentration for Live-Cell Imaging

This protocol provides an example of preparing a 2 µM working concentration of **Flutax 1** for staining microtubules in live HeLa cells.^[3] The optimal concentration may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

Materials:

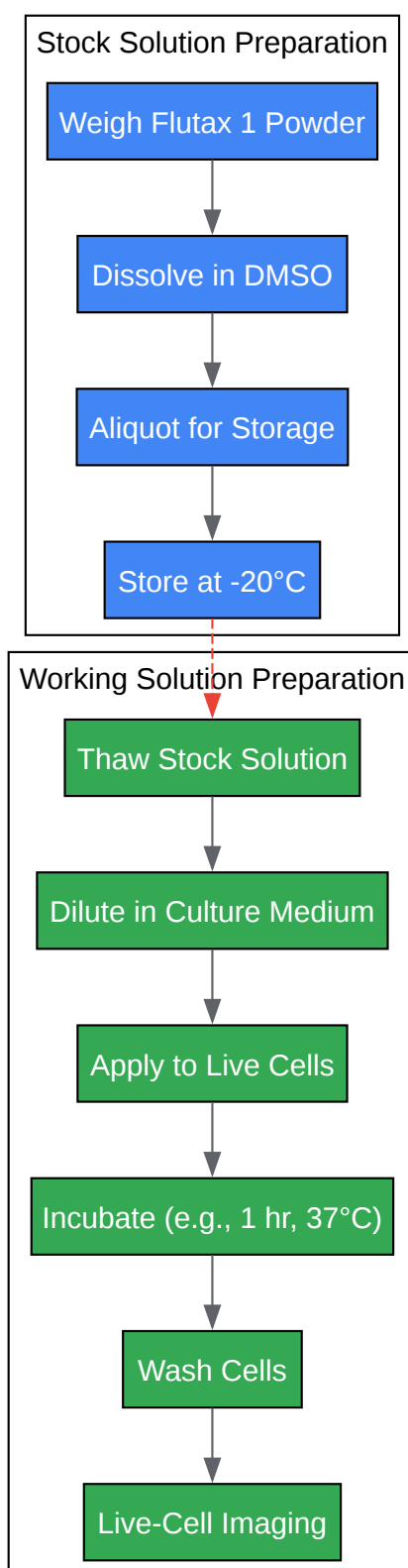
- **Flutax 1** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium or buffer (e.g., Hank's Balanced Salt Solution - HBSS)^[3]
- Live cells cultured on a suitable imaging dish or slide
- Pipettes and sterile pipette tips

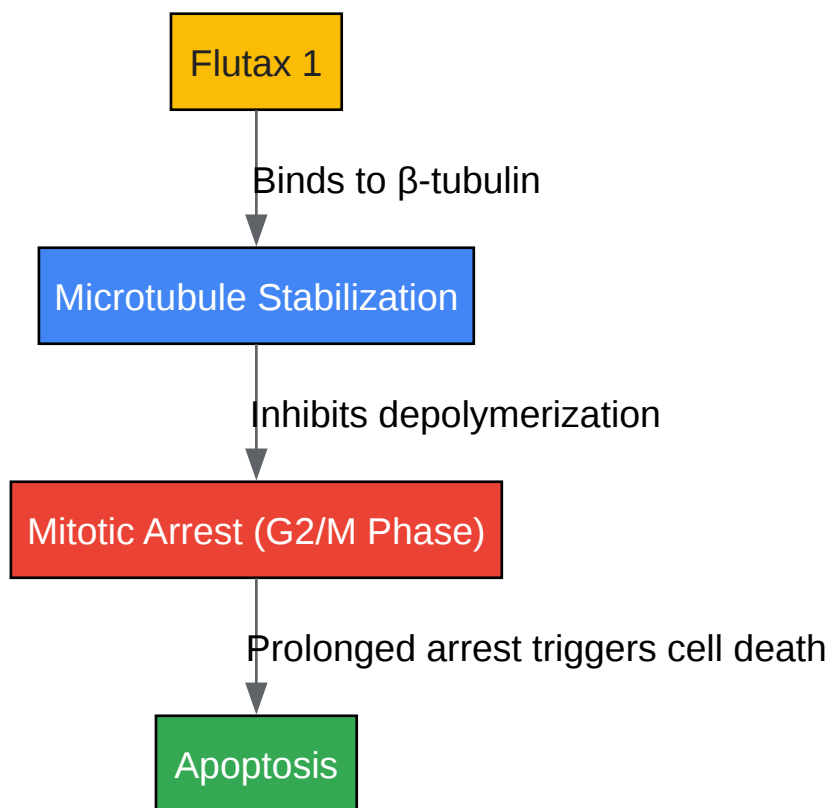
Procedure:

- Thaw the stock solution:
 - Thaw an aliquot of the **Flutax 1** stock solution at room temperature.
- Calculate the required volume of stock solution:
 - Use the formula $M_1V_1 = M_2V_2$ to calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 1 mL of a 2 µM working solution from a 10 mM stock:
 - $V_1 = (M_2 \times V_2) / M_1$
 - $V_1 = (2 \text{ µM} \times 1 \text{ mL}) / 10,000 \text{ µM} = 0.0002 \text{ mL}$ or 0.2 µL

- Prepare the working solution:
 - Add the calculated volume of the **Flutax 1** stock solution to the pre-warmed cell culture medium or buffer.
 - Mix gently by pipetting up and down.
- Cell Staining:
 - Remove the existing culture medium from the live cells.
 - Add the **Flutax 1** working solution to the cells. For example, for HeLa cells, incubate at 37°C for 1 hour.[\[3\]](#)
- Washing:
 - After the incubation period, gently wash the cells with fresh, pre-warmed culture medium or buffer to remove any unbound **Flutax 1**.[\[3\]](#)
- Imaging:
 - The cells are now ready for live-cell imaging using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission ~495/520 nm).
 - Important Note: **Flutax 1** staining in live cells is not well-retained after fixation and can photobleach rapidly.[\[3\]](#) Minimize light exposure to the cells to preserve the fluorescent signal.[\[3\]](#)

Visualizations





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